Fmoc-4-aminocinnamic acid

描述

Historical Trajectories and Foundational Principles of Amino Acid Protecting Group Chemistry

The chemical synthesis of peptides, which are chains of amino acids, is a complex undertaking that requires precise control over which functional groups react. This is achieved through the use of "protecting groups," which temporarily block a reactive site on a molecule, allowing other reactions to proceed selectively.

The development of the fluorenylmethoxycarbonyl (Fmoc) protecting group in the 1970s was a major breakthrough in solid-phase peptide synthesis (SPPS), a technique where peptides are built step-by-step on a solid support. nih.govpeptide.comlgcstandards.com The Fmoc group is used to protect the amino group of an amino acid. wikipedia.org Its key advantage lies in its base-lability, meaning it can be removed under mild basic conditions, typically with a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). lgcstandards.comwikipedia.org This is in contrast to the older tert-butyloxycarbonyl (Boc) protecting group, which requires harsh acidic conditions for removal. nih.gov

The use of Fmoc protection offers several benefits that have made it a cornerstone of modern peptide synthesis: publish.csiro.aualtabioscience.com

Orthogonal Protection: The mild base-lability of the Fmoc group is compatible with acid-labile protecting groups used for the side chains of amino acids. nih.govwikipedia.org This "orthogonal" protection scheme allows for the selective removal of either the Fmoc group or the side-chain protecting groups without affecting the other, providing greater flexibility and control in complex syntheses. wikipedia.orgnih.gov

Milder Reaction Conditions: The use of weak bases for deprotection avoids the repeated exposure to strong acids required in Boc chemistry, which can damage sensitive amino acid residues. nih.govaltabioscience.com

Ease of Monitoring: The fluorenyl group of the Fmoc moiety has a strong ultraviolet (UV) absorbance, which allows for the real-time monitoring of the coupling and deprotection steps during automated peptide synthesis. publish.csiro.aualtabioscience.com

Versatility: Fmoc chemistry is compatible with a wide range of solvents, solid supports, and activation methods, making it a highly versatile and widely adopted strategy. nih.gov

These advantages have led to the widespread use of Fmoc-protected amino acids in the synthesis of a vast array of peptides, including those with significant size and complexity. lgcstandards.compublish.csiro.aualtabioscience.com

While the 20 proteinogenic, or canonical, amino acids form the basis of most naturally occurring proteins, the incorporation of non-canonical amino acids (ncAAs) into peptides and proteins has opened up new avenues for scientific exploration. thedailyscientist.orgrsc.orgnih.gov These "unnatural" amino acids can possess unique side chains and backbones that are not found in their canonical counterparts, allowing for the creation of novel protein structures and functions. thedailyscientist.org The inclusion of ncAAs can enhance the chemical diversity and activity of proteins, making them valuable tools in drug discovery and protein engineering. thedailyscientist.orgacs.org

Cinnamic acid and its derivatives are another class of molecules that have garnered significant interest in various scientific fields. semanticscholar.orgnih.govjocpr.com These compounds, which contain a phenyl ring attached to an acrylic acid moiety, are found in many plants. nih.govjocpr.com The structural features of cinnamic acid derivatives, including the unsaturation and the potential for substitution on the aromatic ring, make them versatile building blocks for advanced polymers and pharmacologically active compounds. rsc.orgresearchgate.net The nature and position of substituents on the phenyl ring can significantly influence their biological activities. nih.gov

Molecular Architecture and Reactivity Profiles of Fmoc-4-Aminocinnamic Acid for Tailored Applications

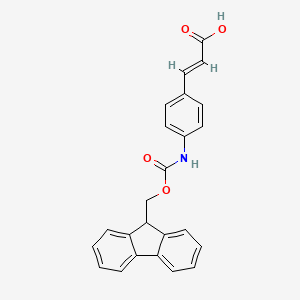

This compound possesses a unique molecular structure that combines the key features of the Fmoc protecting group, a non-canonical amino acid scaffold, and a cinnamic acid derivative.

| Property | Value |

| CAS Number | 1009806-19-2 biosynth.commatrixscientific.comchemcd.com |

| Molecular Formula | C24H19NO4 biosynth.commatrixscientific.comchemcd.com |

| Molecular Weight | 385.4 g/mol biosynth.com |

| Structure | The molecule consists of a cinnamic acid core where an amino group is attached at the 4-position of the phenyl ring. This amino group is protected by a fluorenylmethoxycarbonyl (Fmoc) group. |

The reactivity of this compound is dictated by its distinct functional groups:

Fmoc-protected Amine: The primary amine on the phenyl ring is rendered temporarily unreactive by the Fmoc group. This allows for selective reactions to occur at other parts of the molecule. The Fmoc group can be readily removed under basic conditions, liberating the free amine for subsequent coupling reactions, a cornerstone of peptide synthesis. wikipedia.orgchempep.com

Carboxylic Acid: The carboxylic acid group is available for activation and coupling to the amino group of another amino acid or molecule. This is a fundamental reaction in the construction of peptide chains. redalyc.org

Alkene Double Bond: The double bond in the cinnamic acid backbone is susceptible to various chemical transformations, including photochemical [2+2] cycloaddition reactions. This property is particularly useful in materials science for creating cross-linked polymers and photosensitive materials.

Avenues of Investigation and Broader Impact of this compound in Chemical and Materials Disciplines

The unique combination of properties in this compound makes it a valuable tool in several areas of research:

Peptide and Peptidomimetic Synthesis: As an Fmoc-protected non-canonical amino acid, it can be readily incorporated into peptide sequences using standard solid-phase peptide synthesis (SPPS) protocols. cem.com This allows for the introduction of a rigid, photo-crosslinkable unit into a peptide backbone, enabling studies of peptide structure, conformation, and interactions.

Materials Science: The cinnamic acid moiety can undergo photodimerization upon exposure to UV light, leading to the formation of cyclobutane (B1203170) rings. This property can be exploited to create photo-crosslinkable polymers and hydrogels. By incorporating this compound into polymers, materials with tunable properties that respond to light can be developed.

Drug Discovery and Development: The incorporation of this non-canonical amino acid into bioactive peptides can lead to the development of novel therapeutic agents with enhanced stability, altered receptor binding properties, or new functionalities. rsc.org The rigid nature of the cinnamic acid unit can be used to constrain the conformation of a peptide, which can be beneficial for improving its biological activity and selectivity.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(E)-3-[4-(9H-fluoren-9-ylmethoxycarbonylamino)phenyl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19NO4/c26-23(27)14-11-16-9-12-17(13-10-16)25-24(28)29-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-14,22H,15H2,(H,25,28)(H,26,27)/b14-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MULOIKZCIBVDEJ-SDNWHVSQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=C(C=C4)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=C(C=C4)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Derivatization Routes for Fmoc 4 Aminocinnamic Acid

Precursor Synthesis: Methodologies for 4-Aminocinnamic Acid and its Analogues

The availability of the precursor, 4-aminocinnamic acid (4-ACA), is the foundational step in the synthesis of Fmoc-4-aminocinnamic acid. Both bio-based and conventional chemical methods have been developed for its production.

Bio-based Production Routes for 4-Aminocinnamic Acid via Microbial Fermentation

In recent years, there has been a significant shift towards sustainable and environmentally friendly production methods, with microbial fermentation emerging as a promising route for synthesizing 4-aminocinnamic acid. This bio-based approach utilizes genetically engineered microorganisms to convert renewable feedstocks into valuable chemicals.

Recombinant Escherichia coli has been successfully engineered to produce 4-aminocinnamic acid from glucose. researchgate.net This process often involves the initial fermentation of 4-aminophenylalanine (4-APhe), which is then converted to 4-ACA. researchgate.net For instance, the introduction of genes from Pseudomonas fluorescens into E. coli has enabled the production of 4-APhe, a direct precursor to 4-ACA. researchgate.net Further enzymatic conversion of 4-aminophenylalanine to 4-aminocinnamic acid can be achieved using ammonia (B1221849) lyases. Specifically, phenylalanine ammonia-lyase (PAL) from the yeast Rhodotorula glutinis has demonstrated the ability to efficiently convert 4-aminophenylalanine into 4-aminocinnamic acid. google.com

The optimization of fermentation conditions, such as the volumetric mass transfer coefficient (kLa), is crucial for scaling up production. researchgate.net Microbial fermentation offers several advantages, including the use of renewable resources and milder reaction conditions compared to traditional chemical synthesis. mdpi.comnih.gov The development of robust microbial cell factories with high tolerance to acidic conditions and inhibitors is an active area of research to improve the economic viability of this production route. nih.gov

Conventional Chemical Synthesis of 4-Aminocinnamic Acid and Derivatives

Traditional chemical synthesis remains a widely used method for producing 4-aminocinnamic acid and its derivatives. A common approach involves the nitration of cinnamic acid to yield 4-nitrocinnamic acid, followed by the reduction of the nitro group to an amine.

Another strategy starts with p-toluidine, which undergoes acetylation to protect the amino group. The methyl group is then oxidized to a carboxylic acid, followed by a condensation reaction (such as the Perkin or Knoevenagel condensation) to introduce the double bond, and finally deprotection of the amino group. A more direct route involves the reduction of p-nitrobenzoic acid to 4-aminobenzoic acid, which can then be further functionalized. chemicalbook.comyoutube.com For example, 4-aminobenzoic acid can be catalytically hydrogenated from p-nitrobenzoic acid using Raney nickel. chemicalbook.com

These conventional methods, while effective, often require harsh reaction conditions, the use of hazardous reagents, and may generate significant chemical waste.

Fmoc-Protection Techniques for Primary Amines and Amino Acids

The introduction of the fluorenylmethyloxycarbonyl (Fmoc) protecting group onto the primary amine of 4-aminocinnamic acid is a key step in its utilization for peptide synthesis. The Fmoc group is favored for its stability under acidic conditions and its facile removal with a mild base, such as piperidine (B6355638). wikipedia.orglgcstandards.com

Optimization of Fmoc Group Introduction via Active Carbonate and Acid Chloride Reagents

The most common reagents for introducing the Fmoc group are 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).

Fmoc-Cl , an acid chloride, is a highly reactive reagent for Fmoc protection. total-synthesis.com The reaction is typically carried out under Schotten-Baumann conditions, which involve an aqueous base like sodium bicarbonate in a solvent mixture such as dioxane/water or DMF. total-synthesis.com Anhydrous conditions using pyridine (B92270) in dichloromethane (B109758) are also employed. total-synthesis.com The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of Fmoc-Cl, with the base neutralizing the liberated hydrochloric acid. total-synthesis.com While efficient, Fmoc-Cl is sensitive to moisture and heat. total-synthesis.com Fmoc-Cl has also been utilized as a coupling agent in peptide synthesis. researchgate.net

Fmoc-OSu is another effective reagent for introducing the Fmoc group. omizzur.compeptide.com It is generally synthesized by reacting Fmoc-Cl with N-hydroxysuccinimide in the presence of an organic base like triethylamine (B128534) in a solvent such as dioxane. omizzur.com However, this method can lead to purification challenges and product decomposition. omizzur.com An improved, two-phase reaction system has been developed where the product precipitates as a solid, simplifying separation and improving purity. omizzur.com Fmoc-OSu is widely used in both solution-phase and solid-phase peptide synthesis. omizzur.comthieme-connect.com

The choice of reagent and reaction conditions can be optimized to achieve high yields and purity of the Fmoc-protected amino acid.

Green Chemistry Approaches to Fmoc Protection in Aqueous Reaction Environments

In line with the principles of green chemistry, there is a growing interest in developing more environmentally benign methods for Fmoc protection. rsc.org This includes the use of greener solvents and minimizing hazardous reagents.

A significant advancement has been the development of Fmoc protection reactions in aqueous media, which avoids the use of volatile organic solvents. rsc.orgresearchgate.netrsc.org These reactions can be performed under mild, catalyst-free conditions and have shown excellent chemoselectivity for amines in the presence of other nucleophiles. rsc.orgresearchgate.netrsc.org The use of water as a solvent can enhance the reaction rate by stabilizing the transition state through hydrogen bonding, increasing both the electrophilicity of the Fmoc reagent and the nucleophilicity of the amine. rsc.org

Furthermore, green protocols for the removal of the Fmoc group are also being explored. acs.orgresearchgate.net Traditional methods use piperidine in DMF, both of which are hazardous. acs.orgresearchgate.net Alternative, greener approaches utilize bases like sodium hydroxide (B78521) in more environmentally friendly solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) mixed with methanol. acs.orgresearchgate.net These green methods aim to reduce the environmental impact of peptide synthesis without compromising efficiency or product quality. researchgate.netpeptide.com

Direct Chemical Synthesis and Functionalization of this compound

The direct synthesis of this compound involves the reaction of 4-aminocinnamic acid with an Fmoc-donating reagent, such as Fmoc-Cl or Fmoc-OSu, under basic conditions. The specific reaction conditions, including the choice of base, solvent, and temperature, are crucial for achieving a high yield and purity of the final product.

Once synthesized, this compound can be further functionalized. For example, it can be used as a building block in the synthesis of novel polymers. researchgate.net The cinnamic acid moiety can undergo photodimerization upon UV irradiation, leading to the formation of diaminotruxillic acid, which can be used to produce high-performance bioplastics like polyimides and polyamides. researchgate.netacs.org Additionally, the α,β-unsaturated carboxylic acid of 4-aminocinnamic acid can be hydrogenated to produce 4-aminohydrocinnamic acid, a monomer for high-molecular-weight polyamides with excellent thermal properties. nih.gov

Stereoselective Synthesis Considerations for this compound

The geometry of the carbon-carbon double bond in the cinnamic acid portion of the molecule is a key structural feature. The trans or E-isomer is generally the more thermodynamically stable and common form. However, specific applications may require the cis or Z-isomer. Control over this stereochemistry is typically achieved during the synthesis of the 4-aminocinnamic acid backbone, prior to the introduction of the Fmoc protecting group. Several classical olefination reactions can be employed, each offering different levels of stereocontrol.

The most common synthetic route involves the condensation of 4-nitrobenzaldehyde (B150856) with malonic acid (Knoevenagel condensation) or acetic anhydride (B1165640) (Perkin reaction), followed by reduction of the nitro group to an amine. These methods predominantly yield the E-isomer. mdpi.com For targeted synthesis of either the E or Z isomer, other methods must be considered.

Key Research Findings:

Knoevenagel Condensation: This reaction, typically between an aldehyde (like 4-nitrobenzaldehyde) and a compound with an active methylene (B1212753) group (like malonic acid) in the presence of a base, is one of the most common methods for preparing cinnamic acids. mdpi.com The reaction mechanism generally favors the formation of the more stable E (trans) isomer.

Wittig Reaction and its Variants: The Wittig reaction and its modifications, such as the Horner-Wadsworth-Emmons (HWE) reaction, offer more versatile control over alkene stereochemistry. The choice of reagents and reaction conditions can be tuned to favor either the Z or E isomer. Stabilized ylides, as would be used in an HWE reaction to form the ester of cinnamic acid, strongly favor the formation of the E-alkene. Unstabilized Wittig ylides tend to produce the Z-alkene, although this is less common for synthesizing cinnamic acid derivatives.

Heck Reaction: The palladium-catalyzed coupling of an aryl halide (e.g., 4-iodoaniline, protected) with an acrylic acid derivative can also be used. mdpi.com The stereochemical outcome of the Heck reaction is typically high for the E-isomer.

Below is a table summarizing the stereoselective considerations for the synthesis of the cinnamic acid backbone.

Table 1: Stereoselective Synthesis Considerations

| Reaction Type | Key Reagents/Catalysts | Typical Stereochemical Outcome |

|---|---|---|

| Knoevenagel Condensation | Aldehyde, Malonic Acid, Base (e.g., Piperidine, Pyridine) | Predominantly E (trans) |

| Perkin Reaction | Aldehyde, Acetic Anhydride, Base (e.g., Sodium Acetate) | Predominantly E (trans) |

| Horner-Wadsworth-Emmons | Phosphonate ester, Base (e.g., NaH), Aldehyde | Predominantly E (trans) |

| Wittig Reaction (unstabilized ylide) | Phosphonium salt, Strong Base (e.g., n-BuLi), Aldehyde | Predominantly Z (cis) |

Post-Synthetic Derivatization of the Cinnamic Acid Moiety

Once this compound is synthesized, the cinnamic acid portion of the molecule offers multiple sites for further modification: the carboxylic acid, the alkene double bond, and the aromatic ring. nih.gov A critical consideration for any derivatization is the stability of the fluorenylmethoxycarbonyl (Fmoc) protecting group, which is labile under basic conditions, particularly in the presence of secondary amines like piperidine. lgcstandards.com Therefore, reaction conditions must be chosen carefully to preserve this group if it is needed in the final structure.

Derivatization of the Carboxyl Group: The carboxylic acid is readily converted into esters or amides using standard coupling chemistry. This is a common strategy for attaching the molecule to a solid support for peptide synthesis or for conjugating it to other molecules. beilstein-journals.org

Esterification: Can be achieved using methods like Fischer esterification with an alcohol under acidic catalysis or by reaction with an alkyl halide in the presence of a non-nucleophilic base. mdpi.com

Amidation: Standard peptide coupling reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) can efficiently form an amide bond with a primary or secondary amine. beilstein-journals.org

Derivatization of the Alkene Double Bond: The double bond is susceptible to a variety of addition reactions.

Hydrogenation: Catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst) can reduce the double bond to a single bond, converting the cinnamic acid moiety into a phenylpropionic acid derivative.

Dihalogenation: The addition of halogens like bromine (Br₂) across the double bond yields a dihalo-derivative.

Photodimerization: Cinnamic acids are known to undergo [2+2] cycloaddition upon exposure to UV light, which can lead to the formation of truxillic or truxinic acid derivatives. This has been used to create unique diamines for polymer synthesis from 4-aminocinnamic acid. researchgate.net

Derivatization of the Aromatic Ring: The aromatic ring can undergo electrophilic aromatic substitution, although the reactivity is influenced by the two substituents: the activating aminocarbonyl group (Fmoc-NH-) and the deactivating alkenyl-carboxyl group. The substitution pattern will be directed by the combined electronic effects of these groups.

The following table summarizes potential post-synthetic modifications.

Table 2: Post-Synthetic Derivatization Reactions

| Molecular Site | Reaction Type | Typical Reagents | Resulting Modification |

|---|---|---|---|

| Carboxylic Acid | Amidation | Amine, HBTU/TBTU, Base (e.g., DIEA) | Carboxamide |

| Carboxylic Acid | Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Ester |

| Alkene Double Bond | Catalytic Hydrogenation | H₂, Palladium on Carbon (Pd/C) | Saturated Alkane (C-C) |

| Alkene Double Bond | Halogenation | Br₂ in CCl₄ | Dibromoalkane |

| Alkene Double Bond | [2+2] Photocycloaddition | UV Light | Cyclobutane (B1203170) Ring (Dimerization) |

Integration of Fmoc 4 Aminocinnamic Acid in Peptide Synthesis and Bioconjugation

Role as a Non-Natural Amino Acid Building Block in Solid-Phase Peptide Synthesis (SPPS)

The incorporation of non-natural amino acids like Fmoc-4-aminocinnamic acid enables the creation of peptides with novel structural and functional properties.

The Fmoc/tBu strategy is a cornerstone of modern solid-phase peptide synthesis, relying on the use of two different types of protecting groups that can be removed under distinct chemical conditions. iris-biotech.depeptide.com The N-terminal α-amino group of the growing peptide chain is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, while the reactive side chains of the amino acids are protected by acid-labile groups such as tert-butyl (tBu). iris-biotech.dealtabioscience.com

The integration of this compound is highly compatible with this orthogonal scheme. iris-biotech.depeptide.com The Fmoc group attached to the amino function of the cinnamic acid is efficiently removed by a mild base, typically a solution of piperidine (B6355638) in a polar solvent like dimethylformamide (DMF), to expose the amine for subsequent coupling reactions. peptide.comaltabioscience.com This deprotection step does not affect the acid-labile side-chain protecting groups of other residues in the peptide. iris-biotech.de Conversely, the final cleavage of the peptide from the solid support and the removal of the tBu-based side-chain protecting groups are achieved using a strong acid, such as trifluoroacetic acid (TFA), which leaves the amide bonds of the peptide backbone intact. iris-biotech.dethermofisher.com This mutual exclusivity ensures a controlled and stepwise assembly of the peptide chain.

Table 1: Key Protecting Groups and Reagents in Fmoc/tBu SPPS

| Component | Abbreviation | Function | Cleavage Condition |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | N-terminal α-amino protection | Mild base (e.g., 20% piperidine in DMF) |

| tert-Butyl | tBu | Side-chain protection (e.g., for Asp, Glu, Ser, Thr, Tyr) | Strong acid (e.g., TFA) |

| tert-Butoxycarbonyl | Boc | Side-chain protection (e.g., for Lys, Trp) | Strong acid (e.g., TFA) |

| Triphenylmethyl | Trt | Side-chain protection (e.g., for Asn, Gln, His) | Strong acid (e.g., TFA) |

| Piperidine | Reagent for Fmoc removal | Not applicable | |

| Trifluoroacetic Acid | TFA | Reagent for cleavage from resin and side-chain deprotection | Not applicable |

The inclusion of this compound into peptide backbones can introduce unique structural features. Its rigid and planar phenylpropanoid structure can act as a conformational constraint, influencing the peptide's secondary structure. This modification can lead to peptides with enhanced stability or altered biological activity.

Furthermore, the cinnamic acid moiety serves as a versatile handle for post-synthetic modifications. The double bond within the cinnamic acid structure can participate in various chemical reactions, enabling the site-specific attachment of other molecules. This has been particularly useful in creating complex peptide conjugates. For example, the alkene can be a target for photo-induced cross-linking, which is valuable for studying peptide-protein interactions. The ability to modify peptides with such precision makes this compound a key component in the development of sophisticated biomaterials and therapeutic agents. rsc.org

Applications as a Chemical Linker in Bioconjugation Strategies

Linkers are critical components in bioconjugation, connecting bioactive molecules to other entities like antibodies, dyes, or drug delivery systems. njbio.com this compound provides a structural scaffold for the design of both stable and cleavable linkers.

In many bioconjugation applications, a stable connection between the peptide and the conjugated molecule is essential. The amide bond formed from the carboxylic acid of 4-aminocinnamic acid is generally resistant to hydrolysis under physiological conditions. nih.gov This stability ensures the integrity of the bioconjugate, preventing premature release of the payload. The inherent rigidity of the cinnamic acid structure can also provide a well-defined distance between the conjugated partners, which can be crucial for maintaining the biological function of each component. Recent research has focused on designing ester-based linkers with enhanced resistance to both spontaneous and enzyme-mediated hydrolysis, a principle that can be applied to cinnamic acid-derived linkers to further improve their stability in biological systems. nih.gov

The double bond in the cinnamic acid moiety can undergo a [2+2] cycloaddition reaction when exposed to UV light, leading to the formation of a cyclobutane (B1203170) ring. This photoreactivity has been harnessed to create photocleavable linkers. digitellinc.com By incorporating a cinnamic acid derivative into a linker, a bioconjugate can be designed to release its cargo upon light irradiation at a specific wavelength. This approach offers a high degree of temporal and spatial control over payload release, a desirable feature in applications like targeted drug delivery and photolithography for biomolecules. nih.gov

Methodological Advancements and In-Process Monitoring in Fmoc-SPPS

The efficiency of incorporating non-standard amino acids like this compound is critical for the successful synthesis of the desired peptide. While peptide synthesis is generally reliable, certain sequences can be challenging to produce. researchgate.netnih.govkcl.ac.uk

Advancements in coupling reagents and protocols have improved the outcomes of Fmoc-SPPS. For instance, the use of optimized, faster Fmoc deprotection protocols can enhance synthesis efficiency. peptide.com However, it is also known that some side reactions, such as racemization or aspartimide formation, can be influenced by factors like temperature, so careful control of reaction conditions is necessary. occamdesign.com

In-process monitoring is crucial to ensure that each step of the synthesis proceeds to completion. A key technique is the quantification of the Fmoc group released during the deprotection step using a spectrophotometer. occamdesign.com The absorbance of the dibenzofulvene-piperidine adduct, a byproduct of Fmoc cleavage, can be measured to monitor the reaction in real-time. peptide.comoccamdesign.com This allows for the adjustment of deprotection and coupling times to achieve complete conversion, ensuring the quality and yield of the final peptide product. bachem.com Computational tools are also being developed to predict the likelihood of successful synthesis based on the peptide sequence, which can help in identifying potentially problematic sequences in advance. researchgate.netnih.govkcl.ac.uk

Table 2: Common Coupling Reagents in Fmoc-SPPS

| Reagent | Full Name | Notes |

| HBTU | 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | A common and effective coupling agent. |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Often used for difficult couplings and to suppress racemization. |

| DIC | N,N'-Diisopropylcarbodiimide | A carbodiimide-based coupling reagent. |

| HOBt | Hydroxybenzotriazole | Often used as an additive with DIC to suppress side reactions. |

| HCTU | (1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | A highly efficient coupling reagent. uci.edu |

Real-time Spectrophotometric Analysis of Fmoc Deprotection Efficiency

The efficiency of removing the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group from the N-terminus of a growing peptide chain is a critical factor in solid-phase peptide synthesis (SPPS). Incomplete deprotection leads to the formation of deletion sequences, which are challenging to separate from the target peptide. Real-time spectrophotometric analysis provides a powerful, non-invasive method to monitor the progress of the Fmoc deprotection reaction, ensuring its completion. This technique is particularly relevant when incorporating modified amino acids like this compound.

The principle behind this analysis lies in the strong ultraviolet (UV) absorbance of the byproducts generated during the deprotection step. thieme-connect.detec5usa.com The removal of the Fmoc group is typically achieved using a secondary amine base, most commonly a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). tec5usa.comnih.gov The reaction proceeds via a β-elimination mechanism, liberating the free amine on the peptide and generating a highly reactive dibenzofulvene (DBF) intermediate. This DBF molecule is immediately trapped by the excess piperidine present in the reaction mixture to form a stable piperidine-dibenzofulvene adduct. nih.gov

This adduct possesses a distinct chromophore that absorbs strongly in the UV region, typically with a maximum absorbance (λmax) around 301 nm. nih.govresearchgate.netsemanticscholar.org By continuously monitoring the absorbance of the reaction solution at this wavelength, one can track the formation of the adduct and, consequently, the progress of the Fmoc removal. The absorbance increases as the deprotection proceeds and plateaus upon completion, indicating that the Fmoc group has been fully cleaved. thieme-connect.de This real-time feedback is invaluable, especially in automated peptide synthesizers, where it allows for the optimization of deprotection times for each specific amino acid, including sterically hindered or aggregation-prone sequences. thieme-connect.denih.gov

Detailed Research Findings

Kinetic studies are essential for quantifying the efficiency of Fmoc deprotection. These studies typically involve monitoring the rate of formation of the piperidine-DBF adduct under various conditions. The rate of deprotection is influenced by several factors, including the choice and concentration of the deprotection base, the solvent system, and the nature of the N-terminal amino acid residue. nih.govrsc.org While piperidine is the most common base, alternatives such as piperazine (B1678402) and 4-methylpiperidine (B120128) are also used to mitigate side reactions like aspartimide formation. nih.govnih.gov

Research has shown that different deprotection reagents exhibit varying kinetics. For instance, a solution of 20% piperidine in DMF is a standard reagent that provides rapid deprotection for many common amino acids. rsc.org The efficiency of this process can be quantified by determining the reaction half-life (t½), which is the time required to remove 50% of the Fmoc groups.

The following table presents representative kinetic data for the deprotection of a resin-bound Fmoc-amino acid using various deprotection solutions. While this data was generated using Fmoc-Val as a model system, the principles and relative efficiencies are broadly applicable to other Fmoc-amino acids like this compound.

| Deprotection Reagent | Solvent | Half-life (t½) in seconds |

|---|---|---|

| 20% Piperidine | DMF | 7 |

| 5% Piperazine | DMF | Not specified, slower than piperidine |

| 5% Piperazine + 0.5% DBU | DMF | 12 |

| 5% Piperazine + 1% DBU | DMF | 7 |

| 5% Piperazine + 2% DBU | DMF | 4 |

Data derived from studies on Fmoc-Val deprotection, illustrating comparative kinetics. rsc.org

The data clearly indicates that the addition of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can significantly accelerate the deprotection reaction when using piperazine. rsc.org A combination of 5% piperazine with 2% DBU was found to be even faster than the standard 20% piperidine solution. rsc.org

The progress of the deprotection can also be visualized by plotting the percentage of Fmoc group removal over time. The following table illustrates the deprotection efficiency of different reagents for two different amino acids, Leucine (less sterically hindered) and Arginine (more sterically hindered). This comparison highlights how the amino acid side chain can influence deprotection kinetics.

| Amino Acid | Reagent | Time (min) | Deprotection Efficiency (%) |

|---|---|---|---|

| Fmoc-L-Leucine-OH | 20% Piperidine (PP) | 3 | ~80% |

| 20% 4-Methylpiperidine (4MP) | 3 | ~80% | |

| 10% Piperazine (PZ) | 3 | ~80% | |

| Fmoc-L-Arginine(Pbf)-OH | 20% Piperidine (PP) | 10 | >95% |

| 20% 4-Methylpiperidine (4MP) | 10 | >95% | |

| 10% Piperazine (PZ) | 10 | >95% |

Data adapted from kinetic studies on Fmoc-L-Leucine and Fmoc-L-Arginine(Pbf). nih.govmdpi.com

For a less hindered amino acid like leucine, all three reagents achieve approximately 80% deprotection within 3 minutes. nih.govmdpi.com However, for a more sterically hindered residue like arginine, a longer deprotection time of 10 minutes is required to achieve high efficiency with any of the tested reagents. nih.govmdpi.com This underscores the importance of real-time monitoring to ensure complete deprotection, particularly for challenging residues or when incorporating unique building blocks such as this compound. The spectrophotometric data allows for the adjustment of deprotection protocols on-the-fly to prevent incomplete reactions and ensure the synthesis of high-purity peptides.

Supramolecular Assembly and Material Science Applications of Fmoc 4 Aminocinnamic Acid Derivatives

Mechanisms of Self-Assembly for Aromatic Amino Acid Derivatives

The self-assembly of Fmoc-protected amino acids into higher-order structures is a spontaneous process governed by a delicate balance of non-covalent interactions. These interactions, though individually weak, collectively drive the organization of molecules into stable, three-dimensional networks. For derivatives like Fmoc-4-aminocinnamic acid, the assembly is primarily directed by aromatic interactions and hydrogen bonding.

A primary driving force in the self-assembly of Fmoc-amino acid derivatives is the π-π stacking interaction between the aromatic rings. nih.gov The large, electron-rich surface of the fluorenyl group has a strong tendency to stack with neighboring Fmoc moieties, a phenomenon critical for the formation of organized structures. nih.govnih.gov This stacking is a key factor in the stability of the resulting assemblies and has been identified as a dominant interaction in the formation of fibrils and other nanostructures from various Fmoc-amino acids. rsc.org

In this compound, two distinct aromatic components contribute to these interactions:

The Fluorenyl Group: This moiety is the principal driver for aggregation. Its planar structure facilitates offset face-to-face stacking, which minimizes repulsion and maximizes attraction, contributing significantly to the stability of the self-assembled state. nih.govmdpi.com Studies on numerous Fmoc-peptides and amino acids confirm that the Fmoc group's ability to form π-π stacks is fundamental to the gelation process. scispace.comresearchgate.net

The Cinnamic Moiety: The phenyl ring of the cinnamic acid portion can also participate in aromatic interactions. While the fluorenyl group's interactions are generally dominant, the cinnamic ring can engage in additional π-π stacking or T-shaped (edge-to-face) interactions, further stabilizing the supramolecular architecture. nih.gov The interplay between these two aromatic systems can influence the final morphology and stability of the assembled structures.

The combination of these aromatic interactions provides a strong directional force, guiding the molecules into well-defined, ordered arrangements such as β-sheet-like structures, which are common in Fmoc-peptide assemblies. nih.govrsc.org

Complementing the π-π stacking forces are extensive hydrogen bonding networks, which provide specificity and directionality to the self-assembly process. nih.govresearchgate.net In Fmoc-amino acid derivatives, hydrogen bonds form primarily between the carboxylic acid and amide groups of the amino acid backbone. rsc.orgresearchgate.net

Key hydrogen bonding patterns include:

Amide-to-Amide: The N-H group of one molecule acts as a hydrogen bond donor to the C=O group of an adjacent molecule. This repeated interaction leads to the formation of linear chains or tapes, resembling the hydrogen bonding pattern in protein β-sheets. rsc.orgnih.gov

Carboxylic Acid Dimers: The carboxylic acid groups of two molecules can form strong, dimeric hydrogen bonds (O-H···O=C). rsc.org

Acid-to-Amide: Interactions can also occur between the carboxylic acid proton and the amide carbonyl oxygen.

These hydrogen bonds, in concert with π-π stacking, dictate the precise three-dimensional arrangement of the molecules in the crystal lattice. researchgate.net The crystal packing of Fmoc-amino acids often reveals layered structures where the aromatic Fmoc groups are segregated into hydrophobic domains, stabilized by π-π stacking, while the amino acid headgroups form hydrophilic domains stabilized by hydrogen-bonding networks. rsc.orgresearchgate.net The formation of these well-ordered hydrogen-bonded networks is crucial for translating molecular-level interactions into macroscopic material properties, such as the formation of a stable hydrogel network. rsc.orgnih.gov

| Interaction Type | Participating Moieties | Role in Self-Assembly |

| π-π Stacking | Fluorenyl-Fluorenyl, Cinnamic-Cinnamic | Primary driving force for aggregation and stabilization of the hydrophobic core. nih.govrsc.org |

| Hydrogen Bonding | Amide (N-H) and Amide (C=O) | Formation of extended, β-sheet-like structures. rsc.orgnih.gov |

| Hydrogen Bonding | Carboxylic Acid (O-H) and Carboxylic Acid (C=O) | Creation of strong intermolecular dimers. rsc.org |

| Crystal Packing | All | Defines the long-range order and final morphology of the solid-state material. researchgate.netresearchgate.net |

Low Molecular Weight Gelators (LMWGs) and Hydrogel Formation

Fmoc-protected amino acids are a prominent class of Low Molecular Weight Gelators (LMWGs), which are small molecules capable of self-assembling in a solvent to form a three-dimensional network that immobilizes the solvent, resulting in a gel. nih.govscispace.com The ability of this compound to act as an LMWG is predicated on the hierarchical assembly driven by the interactions described previously, leading to the formation of entangled nanofibers that create a hydrogel. mdpi.com

Fmoc-amino acid-based hydrogels typically exhibit viscoelastic, or "solid-like," behavior. This is characterized by a storage modulus (G') that is significantly higher than the loss modulus (G''), indicating that the material stores more energy than it dissipates upon deformation. researchgate.net The mechanical stiffness of these gels can be tuned by altering factors such as gelator concentration, pH, or the specific amino acid used. nih.govmdpi.com

The gelation process itself can be initiated by various triggers, such as a change in pH (e.g., via the addition of glucono-δ-lactone) or a solvent switch (e.g., adding water to a solution of the gelator in an organic solvent like DMSO). mdpi.comrsc.org The kinetics of gelation, or the speed at which the gel network forms, can be monitored using techniques like optical density measurements or rheology. researchgate.net Studies on related Fmoc-amino acids show that gelation can sometimes involve a nucleation-dependent pathway, where a critical concentration of molecular aggregates must form before rapid fiber growth and network formation can occur. rsc.orgresearchgate.net

| Fmoc-Amino Acid Derivative | Typical Storage Modulus (G') | Gelation Trigger |

| Fmoc-Phenylalanine (Fmoc-F) | ~100 - 1,000 Pa | pH drop, solvent switch rsc.orgmdpi.com |

| Fmoc-Tyrosine (Fmoc-Y) | > 1,000 Pa | pH drop rsc.orgresearchgate.net |

| Fmoc-Alanine (Fmoc-A) with Ag⁺ | ~100 - 1,000 Pa | Metal-coordination researchgate.net |

| Fmoc-Leucine (Fmoc-L) | Varies with conditions | Solvent switch, temperature chemrxiv.org |

The properties of Fmoc-amino acid hydrogels can be further refined through co-assembly, where two or more different LMWGs are mixed to form a single, hybrid supramolecular material. nih.gov This approach can lead to synergistic effects, resulting in hydrogels with enhanced stability and mechanical properties compared to gels formed from the individual components. nih.govresearchgate.net

Photodimerization and Polymerization of 4-Aminocinnamic Acid Derivatives

A distinct feature of this compound is the photoreactive nature of its cinnamic acid moiety. Cinnamic acid and its derivatives are known to undergo a [2+2] cycloaddition reaction upon exposure to UV light, leading to the formation of a cyclobutane (B1203170) ring that links two monomer units. nih.gov This photodimerization process converts the double bonds of the cinnamic acid groups into single bonds within a cyclobutane structure, forming derivatives of truxillic or truxinic acid. researchgate.net

This photoreactivity is highly dependent on the alignment of the molecules in the solid state or within a constrained self-assembled structure. According to Schmidt's topochemical principles, for a [2+2] cycloaddition to occur in a crystal, the reactive double bonds of adjacent molecules must be parallel and within a certain distance (typically less than 4.2 Å). rsc.org This requirement means that the supramolecular pre-organization of this compound via self-assembly can be used to control the stereochemical outcome of the photodimerization reaction. researchgate.net

Following photodimerization, the resulting diamine (e.g., 4,4′-diamino-α-truxillic acid) can serve as a monomer for step-growth polymerization. researchgate.netacs.org Researchers have successfully used photodimers of 4-aminocinnamic acid to synthesize high-performance polymers, such as polyimides and polyamides. researchgate.netacs.org These bio-based polymers have demonstrated remarkable thermal resistance and mechanical strength, making them attractive for developing sustainable, high-performance materials. acs.org The Fmoc-protected version acts as a precursor whose self-assembly can template the initial photoreaction, which is then followed by deprotection and polymerization steps.

Formation of Truxillic and Truxinic Acid Isomers via Photo-Cycloaddition

The defining characteristic of cinnamic acid and its derivatives, such as 4-aminocinnamic acid, is their ability to undergo a [2+2] photo-cycloaddition reaction when exposed to UV light. This reaction converts two cinnamic acid molecules into a dimer containing a cyclobutane ring. The specific stereochemical outcome of this dimerization is dictated by the packing of the molecules in the solid state, leading to the formation of various isomers, most notably truxillic and truxinic acids.

When 4-aminocinnamic acid, obtained after the removal of the Fmoc protecting group, is dimerized through ultraviolet irradiation, it yields diaminotruxillic acid. researchgate.net This photodimerization is a key step in creating diamine monomers that possess a rigid and defined three-dimensional structure. The resulting cyclobutane-containing diamines, such as 4,4′-diamino-α-truxillic acid, serve as bio-available building blocks for advanced polymers. researchgate.netacs.org The cyclobutane ring formed in this process is also notable for its potential to be cleaved by ultraviolet light, which introduces a degradable characteristic into the final polymer. researchgate.net

Development of Bio-Derived High-Performance Polymers

The photodimers of 4-aminocinnamic acid (4ACA) are instrumental in the development of high-performance, bio-derived polymers, particularly polyimides and polyamides. These materials address the growing need for sustainable alternatives to petroleum-based plastics without compromising on performance.

Polyimides derived from the photodimers of 4-aminocinnamic acid exhibit exceptional thermal and optical properties. acs.org When these bio-derived diamines are polymerized with various tetracarboxylic acid dianhydrides, the resulting polyimide films demonstrate outstanding thermal resistance, with 10% weight loss temperatures (T10) exceeding 425 °C and no glass transition temperatures (Tg) observed below 350 °C. acs.org These values represent some of the highest thermal features reported for bio-based plastics. acs.org

The incorporation of these rigid, non-planar diamine monomers disrupts polymer chain packing, which in turn enhances optical transparency. researchgate.net Polyimides synthesized from isomannide-derived monomers, another bio-based approach, also show excellent optical clarity, with transmittances at 450 nm higher than 80% and cutoff wavelengths in the range of 343–364 nm. rsc.org Similarly, polyimides based on 4ACA dimers yield films with high transparency, high refractive indices, and robust mechanical properties, including high tensile strength and Young's moduli. acs.org

| Polymer System | Glass Transition Temp. (Tg) | 5% Weight Loss Temp. (T5) | Transmittance @ 450 nm | Cut-off Wavelength | Reference |

|---|---|---|---|---|---|

| 4ACA Dimer-Based PI | >350 °C | >425 °C (T10) | High | N/A | acs.org |

| Isomannide-Derived PI | 227–264 °C | >400 °C | >80% | 343–364 nm | rsc.org |

The inherent chemical functionality of 4-aminocinnamic acid—namely its amino and carboxylic acid groups—makes its derivatives ideal candidates for designing advanced polymers with stimuli-responsive and degradable characteristics. nih.gov The presence of these groups allows for the incorporation of pH-sensitive moieties or linkages that can undergo cleavage under specific environmental conditions.

Polymers can be rendered pH-responsive by incorporating ionizable groups that protonate or deprotonate with changes in pH. nih.gov For instance, the amino group in a 4ACA-derived polymer can be functionalized to create structures like those in poly(aspartic acid) derivatives, which can swell at low pH. nih.gov This pH-responsiveness can trigger the release of an encapsulated payload in acidic environments, such as those found in tumor tissues or intracellular compartments. nih.gov

Furthermore, the polymer backbone can be designed with acid-labile linkages, such as imine bonds, which are stable at neutral pH but cleave rapidly in weakly acidic conditions. rsc.org The photodimerization of 4-aminocinnamic acid itself introduces a cyclobutane ring that can be cleaved with UV light, offering a pathway to a photo-degradable material. researchgate.net By combining these strategies, it is possible to create multifunctional materials that are not only derived from renewable resources but are also "smart," responding to specific triggers for applications in areas like controlled drug release and regenerative medicine. nih.govrsc.org

Advanced Characterization Techniques for Fmoc 4 Aminocinnamic Acid and Its Supramolecular Assemblies

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for probing the molecular and electronic structure of Fmoc-4-aminocinnamic acid and its aggregates.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise molecular structure and conformational dynamics of this compound in solution. Both ¹H and ¹³C NMR are routinely employed.

¹H NMR spectra provide information on the chemical environment of protons within the molecule. For instance, the protons of the fluorenyl group, the cinnamic acid backbone, and the amine group will resonate at characteristic chemical shifts. The coupling patterns between adjacent protons can further confirm the connectivity of the molecule. In deuterated solvents like DMSO-d6, the chemical shifts can be referenced to the residual solvent peak. mdpi.com

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. mdpi.com The chemical shifts of the carbonyl carbon, the aromatic carbons of the fluorenyl and phenyl rings, and the aliphatic carbons are all distinct and aid in the complete structural assignment. rsc.orgresearchgate.net The analysis of ¹³C NMR chemical shifts in various solvents can also reveal insights into intermolecular and intramolecular interactions. mdpi.com For solid-state analysis, ¹³C Magic Angle Spinning (MAS) NMR can be utilized to characterize the compound in its aggregated or resin-bound state, providing information on the different carbon environments within the solid matrix. bachem.com

Table 1: Representative NMR Data for Cinnamic Acid Derivatives

This table provides an example of typical chemical shifts observed for related cinnamic acid structures. The exact values for this compound may vary based on the solvent and experimental conditions.

| Nucleus | Functional Group | Typical Chemical Shift (ppm) |

|---|---|---|

| ¹H | Vinylic Protons | 6.2 - 7.6 |

| ¹H | Aromatic Protons | 6.7 - 7.6 |

| ¹³C | Carboxyl Carbon | 167 - 168 |

| ¹³C | Vinylic Carbons | 117 - 145 |

| ¹³C | Aromatic Carbons | 115 - 160 |

Data sourced from studies on various cinnamic acid derivatives. rsc.orgchemicalbook.com

Fourier Transform Infrared (FTIR) spectroscopy is a key technique for identifying the functional groups present in this compound and for studying the non-covalent interactions that drive its self-assembly. researchgate.net The FTIR spectrum displays absorption bands corresponding to the vibrational modes of specific chemical bonds. vscht.cz

Key characteristic absorption bands for this compound include:

O-H stretch of the carboxylic acid, which typically appears as a broad band in the region of 3300-2500 cm⁻¹. docbrown.infolibretexts.org

N-H stretch of the amide group, usually observed around 3300-3500 cm⁻¹. pressbooks.pub

C-H stretches for the aromatic and vinylic protons are found just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹. docbrown.infopressbooks.pub

C=O stretch of the carboxylic acid and the amide carbonyl group, which are strong absorptions typically located in the 1750-1650 cm⁻¹ region. docbrown.infopressbooks.pub

C=C stretches of the aromatic rings and the alkene group, which give rise to bands in the 1650-1400 cm⁻¹ range. vscht.czdocbrown.info

Amide II band , resulting from N-H bending and C-N stretching, is often seen around 1535 cm⁻¹. researchgate.net

Changes in the position and shape of these bands, particularly the amide and carbonyl stretches, upon self-assembly into hydrogels or other nanostructures, provide evidence for the formation of hydrogen bonds and π-π stacking interactions. researchgate.netnih.govnih.gov For example, a shift in the amide I band can indicate the formation of β-sheet-like structures within the self-assembled material. researchgate.net

Table 2: Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| O-H Stretch | Carboxylic Acid | 3300 - 2500 (broad) |

| N-H Stretch | Amide | 3300 - 3500 |

| Aromatic C-H Stretch | Fluorenyl, Phenyl | ~3100 - 3000 |

| Alkene C-H Stretch | C=C-H | ~3080 |

| Aliphatic C-H Stretch | CH₂ | ~2900 |

| C=O Stretch | Carboxylic Acid, Amide | 1750 - 1650 |

| C=C Stretch | Aromatic, Alkene | 1650 - 1400 |

| Amide II (N-H bend) | Amide | ~1535 |

Data compiled from general IR correlation tables and studies on related Fmoc-amino acids. vscht.czdocbrown.infopressbooks.pubresearchgate.net

UV-Vis absorption spectroscopy is used to study the electronic transitions within the aromatic chromophores of this compound, namely the fluorenyl and phenyl groups. The Fmoc group typically exhibits strong absorption bands in the UV region, often between 250 and 310 nm, which are attributed to π-π* transitions. nih.govnih.gov Upon self-assembly, changes in the absorption spectrum, such as shifts in the wavelength of maximum absorbance (λmax) or the appearance of new bands, can indicate aggregation and π-π stacking of the aromatic rings. nih.gov

Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the formation of chiral supramolecular structures. nih.gov While this compound itself is not chiral, it can self-assemble into chiral architectures. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. nih.gov The emergence of a CD signal upon self-assembly is a direct indication of the formation of a chiral supramolecular structure. nih.govresearchgate.net The shape and sign of the CD spectrum can provide information about the handedness (left- or right-handed) of the assembled architecture, such as helical fibers or twisted ribbons. nih.govresearchgate.net For instance, signals in the 250-295 nm region can be associated with the transfer of chirality to the fluorenyl moieties. nih.gov Temperature-dependent CD studies can also be used to monitor conformational changes and inversions of supramolecular chirality. nih.gov

Structural Analysis and Imaging Techniques

While spectroscopic methods provide information at the molecular level, structural analysis and imaging techniques are essential for visualizing the morphology and packing of this compound in the solid state and in its self-assembled forms.

X-ray Diffraction (XRD) is a fundamental technique for determining the arrangement of molecules in a crystalline solid. Single crystal X-ray diffraction, when suitable crystals can be grown, provides the most detailed information, including precise bond lengths, bond angles, and the three-dimensional packing of the molecules in the crystal lattice. rsc.org This technique can reveal how intermolecular forces, such as hydrogen bonding and π-π stacking, dictate the solid-state architecture. researchgate.net

For self-assembled materials like hydrogels, which are often not single crystals, fiber XRD can be employed. rsc.org This technique provides information about the repeating structural motifs along the fiber axis of the nanostructures within the gel. Comparing fiber XRD data with single crystal data can help to understand the relationship between the molecular packing in a crystal and the self-assembly in a gel, although it is important to note that the packing can differ significantly between the two states. rsc.org

Electron microscopy techniques, such as Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), are invaluable for visualizing the morphology of the nanostructures formed by the self-assembly of this compound. nih.gov

TEM, on the other hand, allows for the visualization of the finer details of the individual nanostructures. By transmitting electrons through a thin sample, TEM can reveal the formation of nanofibers, ribbons, tubes, or other morphologies. nih.govchemrxiv.orgchemrxiv.org The dimensions of these nanostructures, such as their width and length, can be accurately measured from TEM images. In some cases, TEM can even provide evidence of helical twisting in the nanofibers, corroborating findings from CD spectroscopy. nih.gov

Fluorescence Spectroscopy for Probing and Detection

Fluorescence spectroscopy offers high sensitivity and provides rich information on the local environment of the fluorophore, making it invaluable for studying the subtle changes that occur during self-assembly or upon interaction with target molecules.

The fluorenyl group, the core of the Fmoc protecting group, is inherently fluorescent, a property that is widely exploited in analytical chemistry and bio-imaging. wikipedia.org The photophysical characteristics of this moiety are sensitive to its immediate surroundings, including solvent polarity and molecular arrangement, making it an effective intrinsic probe.

The fluorescence of the Fmoc group can be modulated by factors such as pH and the state of aggregation. rsc.org In its monomeric form, such as in a dilute solution, the Fmoc group typically exhibits a fluorescence emission maximum (λ_max) around 313 nm. researchgate.net However, when Fmoc-functionalized molecules self-assemble into larger structures like hydrogels, this emission peak can undergo a significant red shift. For instance, in Fmoc-K(Fmoc) hydrogels, the λ_max shifts to 328 nm, indicating changes in the electronic environment of the fluorenyl moieties due to π-π stacking interactions within the assembled structure. researchgate.net At higher pH levels (e.g., pH 10), where hydrolysis can cleave the Fmoc group, self-assembly of the cleaved groups can lead to the emergence of a new, distinct emission peak at approximately 467 nm. rsc.org

The stability of the Fmoc derivatives is a key advantage for analytical applications. The fluorescent derivatives formed with 9-fluorenylmethyl chloroformate (Fmoc-Cl) are stable for over 48 hours, which is highly beneficial for automated analysis of multiple samples. nih.gov The detection limits for these derivatives are exceptionally low, often in the femtomole range. nih.gov

Cinnamic acid and its derivatives are versatile scaffolds for the design of fluorescent probes due to their rigid structure and the electronic properties of the conjugated system. nih.govfrontiersin.orgmdpi.com These derivatives have been successfully incorporated into probes for detecting enzymes, reactive oxygen species, and for molecular imaging. nih.govfrontiersin.orgresearchgate.net

A notable application is the development of environmentally sensitive fluorescent probes for the detection of α-glucosidase, an important enzyme in carbohydrate metabolism. nih.govfrontiersin.org Researchers have designed and synthesized conjugates of coumarin (B35378) and cinnamic acid derivatives that exhibit a significant fluorescence enhancement upon binding to the enzyme. nih.govfrontiersin.org This "turn-on" response is attributed to the probe moving into a non-polar binding pocket within the enzyme, which enhances its intramolecular charge transfer (ICT) character and, consequently, its fluorescence emission. nih.govfrontiersin.orgnih.gov

For example, two such probes, LD01 and LD02, were synthesized and characterized. nih.govfrontiersin.org In a polar phosphate-buffered saline (PBS) solution, these probes have low fluorescence quantum yields. However, upon binding to α-glucosidase, the LD02 probe showed a 2.7-fold enhancement in fluorescence emission. frontiersin.org The photophysical properties of these probes are also highly dependent on solvent polarity, a characteristic feature of ICT-based dyes. nih.govfrontiersin.org

Beyond enzyme detection, fluorescently labeled cis-cinnamic acid analogues have been synthesized for the molecular imaging of plant roots, demonstrating their utility in agricultural science. researchgate.net Other research has focused on developing cinnamic acid-based ratiometric fluorescent probes for detecting specific analytes like hypochlorite. researchgate.net

The reaction of the Fmoc group with primary and secondary amines is a cornerstone of analytical chemistry, particularly for the quantification of amino acids. researchgate.net Derivatization with 9-fluorenylmethyl chloroformate (Fmoc-Cl) converts amino acids, which generally lack a strong chromophore, into highly fluorescent derivatives that can be easily detected and quantified using High-Performance Liquid Chromatography (HPLC). scielo.br

To improve throughput and ensure reproducibility, this derivatization process has been automated. nih.gov Fully automated systems utilize a pre-column derivatization technique where the sample and reagents are mixed just before injection into the HPLC column. nih.gov This "just-in-time" approach ensures that the derivatization reaction time is precisely controlled and identical for all samples and standards, which is crucial for accurate quantification. nih.gov

Several automated methods have been developed. For instance, the in-needle Pre-column Derivatization for Amino acid Quantification (iPDAQ) is an online method where derivatization occurs within the autosampler's injection needle, eliminating the need for separate reaction vials and reducing reagent consumption. nih.gov Commercial HPLC systems, such as those from Shimadzu, offer integrated autosamplers with co-injection functions that can aspirate and mix the sample with multiple derivatization reagents (e.g., o-phthalaldehyde (B127526) (OPA) for primary amines and Fmoc-Cl for secondary amines) online. nih.govyoutube.com

The derivatization reaction with Fmoc-Cl is typically carried out in an alkaline borate (B1201080) buffer (pH 8.0–11.4). nih.govoup.com After a short reaction time (often just a few minutes), the reaction is stopped, and the stable Fmoc-amino acid derivatives are separated by reversed-phase HPLC and quantified by a fluorescence detector. oup.comnih.gov These automated methods are rapid, highly sensitive, and reproducible, making them suitable for the analysis of amino acids in complex matrices like physiological fluids and protein hydrolysates. nih.gov

Computational Chemistry Approaches to Fmoc 4 Aminocinnamic Acid Research

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics (MD) simulations allow researchers to observe the time-dependent behavior of molecular systems. cuny.edu These methods are particularly useful for studying dynamic processes like self-assembly and for analyzing the conformational landscape of flexible molecules such as Fmoc-4-aminocinnamic acid.

Simulation of Self-Assembly Processes and Fibril Formation

The self-assembly of Fmoc-protected amino acids and peptides is a key area of research, as they can form well-ordered nanostructures like fibrils and nanotubes. researchgate.netrsc.org MD simulations are employed to model these processes, providing a molecular-level understanding of how individual molecules interact and organize into larger aggregates. cuny.eduresearchgate.net The simulations can reveal the crucial intermolecular interactions, such as π-π stacking of the fluorenyl groups and hydrogen bonding between the amino acid moieties, that drive the formation of these hierarchical structures. For instance, simulations have shown that the Fmoc group plays a vital role in directing the self-assembly of peptides through aromatic stacking interactions. researchgate.net The insights gained from these simulations are valuable for designing novel self-assembling materials with tailored properties.

Conformational Analysis and Intermolecular Interaction Studies

The biological activity and self-assembly behavior of a molecule are intrinsically linked to its three-dimensional structure and conformational flexibility. nih.gov Computational conformational analysis of this compound can identify low-energy conformations and the energetic barriers between them. This information is critical for understanding how the molecule interacts with itself and with other molecules. By employing multiple MD simulation runs, researchers can effectively sample the conformational space of a molecule and gain a more accurate description of its structure. nih.gov These studies help in elucidating the specific intermolecular forces, including van der Waals forces and electrostatic interactions, that govern the molecular recognition and self-assembly processes. cuny.edu

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed information about the electronic structure and properties of molecules. These methods are essential for a fundamental understanding of chemical bonding, reactivity, and spectroscopy.

Electronic Structure Analysis via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a widely used quantum chemical method for calculating the electronic structure of molecules. niscpr.res.in DFT calculations on this compound can determine various electronic properties, such as the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential. niscpr.res.innih.gov This information is crucial for understanding the molecule's reactivity and its potential for intermolecular interactions. For example, the analysis of frontier molecular orbitals (HOMO and LUMO) can provide insights into the regions of the molecule that are most likely to participate in chemical reactions. niscpr.res.in

Prediction of Spectroscopic Properties and Reactivity

Quantum chemical calculations can predict various spectroscopic properties, including infrared (IR), Raman, and UV-Vis spectra. niscpr.res.in By calculating the vibrational frequencies and absorption wavelengths, researchers can interpret experimental spectra and gain a deeper understanding of the molecule's structure and bonding. niscpr.res.in Furthermore, these calculations can be used to predict the reactivity of this compound by calculating parameters such as ionization potential, electron affinity, and chemical hardness. nih.gov This predictive capability is valuable for designing new molecules with specific spectroscopic or reactive properties. The integration of machine learning with these computational methods is also emerging as a powerful approach for accelerating the prediction of spectroscopic properties for large sets of molecules. aalto.firesearchgate.net

Advanced Chemometric and Data Analysis Methods

The large datasets generated from computational simulations and high-throughput experiments necessitate the use of advanced data analysis techniques. Chemometrics applies statistical and mathematical methods to extract meaningful information from chemical data. In the context of this compound research, chemometric methods can be used to analyze complex datasets from spectroscopic and chromatographic analyses. For example, principal component analysis (PCA) can be used to identify patterns and correlations in large datasets from MD simulations, helping to visualize the dominant modes of motion and conformational changes. nih.gov Moreover, predictive models can be developed to correlate the structural features of molecules with their observed properties, aiding in the rational design of new materials. nih.gov

Interactive Data Table: Computational Parameters for Cinnamic Acid Derivatives

This table presents a selection of calculated thermodynamic and electronic properties for a related compound, trans-4-(trifluoromethyl)cinnamic acid, obtained using DFT calculations. niscpr.res.in These parameters provide a quantitative basis for understanding the molecule's stability and reactivity.

| Property | Value | Unit |

| Total Energy | 103.81 | kcal/mol |

| Zero-Point Vibrational Energy | 95.39 | kcal/mol |

| C=O Stretching Frequency (scaled) | 1743 | cm⁻¹ |

| CF₃ Stretching Frequency (computed) | 1260 | cm⁻¹ |

| Highest Occupied Molecular Orbital (HOMO) Energy | - | eV |

| Lowest Unoccupied Molecular Orbital (LUMO) Energy | - | eV |

| Ionization Energy | - | kcal/mol |

| Electron Affinity | - | kcal/mol |

| Chemical Hardness | - | kcal/mol |

| Electronegativity | - | kcal/mol |

| Electrophilicity Index | - | kcal/mol |

Functionalization and Derivatization Strategies for Targeted Applications

Synthesis of Functionalized Surfaces and Interfaces

The immobilization of cinnamic acid derivatives onto solid supports is a key strategy for creating functionalized surfaces for applications in solid-phase synthesis, chromatography, and biosensors.

Fmoc-4-aminocinnamic acid can be covalently attached to a variety of solid supports, such as resins, glass slides, or gold nanoparticles, that have been pre-functionalized with appropriate reactive groups. A common approach involves using a support functionalized with primary amines (e.g., aminomethyl-functionalized polystyrene resin).

The immobilization process mirrors the selective amidation reaction used for conjugate formation. The carboxylic acid of this compound is activated in situ using a coupling reagent like DCC or HATU. The activated acid then reacts with the amino groups on the solid support, forming a stable amide bond and tethering the molecule to the surface.

Once immobilized, the Fmoc group can be selectively removed with piperidine (B6355638), exposing the primary amine. This amine then becomes a reactive site for further synthetic steps, such as the stepwise assembly of a peptide chain directly on the surface, a technique central to solid-phase peptide synthesis (SPPS). This allows for the creation of surfaces decorated with specific peptide sequences or other organic molecules, tailored for specific recognition or catalytic functions.

Table 3: Solid Supports for Covalent Immobilization

| Support Material | Functional Group for Coupling | Typical Application |

|---|---|---|

| Polystyrene Resin | Aminomethyl, Hydroxymethyl | Solid-Phase Peptide Synthesis (SPPS) |

| Silica Gel | Aminopropyl | Chromatography, Surface Functionalization |

| Glass Slides | Amine, Epoxy | Microarrays, Biosensors |

| Agarose Beads | Amine, Carboxyl | Affinity Chromatography |

| Gold Surfaces | Thiol (via linker) | Surface Plasmon Resonance (SPR) |

Strategies for Modulating Solubility and Bioavailability of Derivatives

While the core cinnamic acid structure is relatively hydrophobic, its derivatives often require enhanced aqueous solubility and bioavailability for pharmaceutical or biological applications. Several strategies can be employed to modify the physicochemical properties of derivatives made from this compound.

One effective method is PEGylation , which involves the covalent attachment of polyethylene glycol (PEG) chains. ump.edu.pl PEG is a hydrophilic, biocompatible polymer, and its conjugation to a molecule can significantly increase water solubility, prolong circulation time in the body, and reduce immunogenicity. ump.edu.plnih.govresearchgate.net A PEG chain with a terminal amine group could be coupled to the carboxylic acid of this compound, or an activated PEG could be attached to the amine after Fmoc deprotection.

Glycosylation , the attachment of carbohydrate moieties, is another powerful strategy. Sugars are highly polar and can dramatically improve the aqueous solubility and pharmacokinetic profile of a compound. An amino-functionalized sugar could be coupled to the carboxylic acid of this compound to create a glycoconjugate.

Finally, cocrystal formation can enhance solubility without covalent modification. This involves crystallizing the target compound with a second, highly soluble molecule (a "coformer"). unair.ac.idresearchgate.net For instance, a derivative of 4-aminocinnamic acid could be cocrystallized with a coformer like caffeine or meglumine to improve its dissolution rate and solubility. unair.ac.idresearchgate.net

Emerging Research Frontiers and Advanced Applications of Fmoc 4 Aminocinnamic Acid

Biomaterials and Controlled Drug Delivery Systems

The design of advanced biomaterials for tissue engineering and controlled drug delivery often relies on the principle of molecular self-assembly, where individual molecules spontaneously organize into well-defined supramolecular structures. The Fmoc group is a well-established motif for inducing self-assembly in amino acids and peptides, making Fmoc-4-aminocinnamic acid a prime candidate for the development of novel biomaterials. rsc.org

Fmoc-protected amino acids have a strong tendency to self-assemble into nanofibers, which can entangle to form a three-dimensional network capable of entrapping large amounts of water, resulting in the formation of a hydrogel. nih.govmdpi.com This process is driven by a combination of π-π stacking interactions between the aromatic fluorenyl groups and hydrogen bonding between the amino acid backbones. acs.org The resulting hydrogels are often biocompatible and biodegradable, making them suitable for a variety of biomedical applications, including as scaffolds for cell culture and tissue regeneration. nih.govnih.gov

The incorporation of this compound into peptide sequences could offer unique advantages in the design of hydrogels for biomedical engineering. The cinnamic acid moiety introduces a photo-responsive element into the hydrogel network. The double bond in the cinnamic acid can undergo [2+2] cycloaddition upon exposure to UV light, leading to crosslinking of the polymer chains. mdpi.com This photo-crosslinking capability could be exploited to precisely control the mechanical properties of the hydrogel in a spatial and temporal manner, allowing for the creation of complex tissue-like structures.

Table 1: Properties of Fmoc-Amino Acid Based Hydrogels

| Property | Description | Potential Contribution of this compound |

| Self-Assembly | Spontaneous formation of nanofibers and hydrogels driven by π-π stacking and hydrogen bonding. acs.org | The Fmoc group drives self-assembly, while the cinnamic acid moiety can influence the packing and properties of the resulting structures. |

| Biocompatibility | Generally well-tolerated by cells and tissues. nih.gov | The use of a naturally inspired amino acid derivative is expected to maintain good biocompatibility. |

| Biodegradability | Can be designed to be degraded by enzymes or hydrolysis. | The peptide backbone can be cleaved by proteases, allowing for controlled degradation. |

| Injectability | Can exist as a low-viscosity solution before gelling, allowing for minimally invasive administration. mdpi.com | The sol-gel transition can be triggered by changes in pH, temperature, or light exposure. |

| Photo-responsiveness | Not an inherent property of all Fmoc-amino acid hydrogels. | The cinnamic acid moiety allows for photo-crosslinking, enabling on-demand modulation of hydrogel properties. mdpi.com |

Hydrogels are extensively studied as vehicles for the controlled release of therapeutic agents. nih.gov The porous nature of the hydrogel network allows for the encapsulation of drugs, which are then released over time as the hydrogel swells or degrades. nih.govrsc.org The release kinetics can be tuned by altering the crosslinking density and the chemical composition of the hydrogel. nih.gov

The use of this compound in drug-delivery hydrogels could enable the development of "on-demand" drug release systems. For instance, a drug could be encapsulated within a hydrogel that is stable under physiological conditions. Upon exposure to a specific wavelength of light, the cinnamic acid groups could undergo isomerization or cleavage, leading to a change in the hydrogel structure and the subsequent release of the encapsulated drug. This approach would allow for precise control over the timing and location of drug delivery, potentially improving therapeutic efficacy and reducing side effects.

Fluorescent Probes and Bioimaging Agents

The development of fluorescent probes that can sense and report on their local environment is crucial for understanding complex biological processes. The inherent fluorescence of the 4-aminocinnamic acid core, coupled with the ability to incorporate it into peptides via the Fmoc protecting group, makes this compound a promising building block for the design of novel bioimaging agents.

The fluorescence properties of many organic molecules are sensitive to the polarity of their surrounding environment. This solvatochromism can be exploited to design probes that report on changes in the local environment, such as the binding of a drug to its target or the insertion of a peptide into a cell membrane. Research on 4-aminophthalimide-based amino acids, which are structurally analogous to 4-aminocinnamic acid, has demonstrated the feasibility of using such systems to probe the local polarity within lipid bilayers. nih.gov